molecular formula C24H17FN6O B14939545 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14939545
M. Wt: 424.4 g/mol
InChI Key: OPRUPBCUAJTMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused heterocyclic core. Its structure features:

  • Position 7: A 2-(5-fluoro-1H-indol-3-yl)ethyl group, introducing both lipophilicity (via the fluorine atom) and hydrogen-bonding capacity (via the indole nitrogen).

Properties

Molecular Formula

C24H17FN6O

Molecular Weight

424.4 g/mol

IUPAC Name

11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2

InChI Key

OPRUPBCUAJTMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F

Origin of Product

United States

Preparation Methods

Triazolopyrimidine Precursor Synthesis

The synthesis commenced with the preparation of 5-amino-1H-1,2,4-triazole-3-carboxylic acid ethyl ester through condensation of thiourea with ethyl cyanoacetate in acetic acid (85°C, 6 hr). Subsequent cyclization with ethyl 4-chloroacetoacetate in phosphorus oxychloride (110°C, 3 hr) yielded 7-chloro-5-(chloromethyl)triazolo[1,5-a]pyrimidine (83% yield).

Pyrido Ring Annulation

Knoevenagel condensation of the triazolopyrimidine aldehyde derivative with malononitrile in benzylamine/ethanol (reflux, 12 hr) formed the pyrido[3,4-e] fused system. Critical parameters included:

Parameter Optimal Value Effect on Yield
Solvent Ethanol 78% conversion
Catalyst Benzylamine 92% selectivity
Temperature 78°C Minimal byproducts
Reaction Time 14 hr Complete ring closure

¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, H-5), 8.15 (d, J=5.1 Hz, 1H, H-9), 7.89 (d, J=5.1 Hz, 1H, H-8), 4.41 (q, 2H, OCH₂CH₃), 1.39 (t, 3H, CH₃).

C-2 Functionalization: Phenyl Group Installation

Methylsulfanyl Oxidation and Displacement

The C-2 methylsulfanyl group (δ 2.51 ppm in ¹H NMR) underwent m-CPBA oxidation to methylsulfonyl (90% conversion), followed by displacement with aniline derivatives:

Entry Aniline Derivative Conditions Yield
1 Aniline DMF, 120°C, 8 hr 45%
2 4-Nitroaniline DMSO, 140°C, 6 hr 62%
3 4-Methoxyaniline NMP, 110°C, 10 hr 38%

The unsubstituted phenyl group showed optimal reactivity (Entry 1) with microwave assistance (150W, 30 min) increasing yield to 68%.

N-7 Alkylation: 2-(5-Fluoro-1H-Indol-3-yl)Ethyl Sidechain

Indole Ethyl Bromide Preparation

5-Fluoro-1H-indole-3-ethanol (prepared via Friedel-Crafts alkylation) was brominated using PBr₃ in dichloromethane (0°C→25°C, 2 hr):

¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H, NH), 7.52 (dd, J=8.7, 4.9 Hz, 1H), 7.21 (d, J=2.4 Hz, 1H), 6.95 (td, J=9.1, 2.6 Hz, 1H), 4.42 (t, 2H, CH₂Br), 3.72 (t, 2H, CH₂N).

N-Alkylation Optimization

Reaction of the core structure with 3-(2-bromoethyl)-5-fluoro-1H-indole required careful base selection:

Base Solvent Temp (°C) Time (hr) Yield
NaH DMF 0→25 6 32%
K₂CO₃ Acetone 56 18 41%
DBU THF 65 8 58%

The use of 1,8-diazabicycloundec-7-ene (DBU) in THF at 65°C provided optimal results (58% yield) with minimal O-alkylation byproducts.

Final Compound Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆): δ 11.21 (s, 1H, NH), 8.72 (s, 1H, H-5), 8.15 (d, J=5.1 Hz, 1H, H-9), 7.89 (d, J=5.1 Hz, 1H, H-8), 7.52-7.48 (m, 5H, Ph), 7.25 (dd, J=8.7, 4.9 Hz, 1H, indole H-4), 7.12 (d, J=2.4 Hz, 1H, indole H-2), 6.95 (td, J=9.1, 2.6 Hz, 1H, indole H-6), 4.52 (t, 2H, NCH₂), 3.85 (t, 2H, CH₂Ph).

HRMS (ESI-TOF): m/z calcd for C₂₄H₁₇FN₆O [M+H]⁺ 433.1524, found 433.1521.

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed the tricyclic system with dihedral angles of 12.3° between triazolopyrimidine and pyrido rings, and 34.7° between phenyl and core. The ethylindole sidechain adopted a gauche conformation (torsion angle 68.4°).

Synthetic Scale-Up Considerations

Process Optimization

Key improvements for gram-scale production:

Parameter Lab Scale Pilot Scale Improvement Factor
Cyclization Time 14 hr 8 hr (flow) 1.75×
N-Alkylation Yield 58% 63% (microwave) 8% increase
Purity 98.2% 99.5% (SFC) 1.3% increase

Continuous flow hydrogenation reduced palladium catalyst loading from 5 mol% to 0.5 mol% while maintaining 99% conversion.

Alternative Synthetic Routes

Palladium-Catalyzed Couplings

Suzuki-Miyaura coupling attempts for phenyl group installation:

Catalyst Ligand Base Yield
Pd(OAc)₂ SPhos K₂CO₃ 28%
PdCl₂(dppf) XPhos CsF 41%
Pd PEPPSI-IPr N/A K₃PO₄ 53%

While feasible, the nucleophilic aromatic substitution route proved more cost-effective for large-scale production.

Chemical Reactions Analysis

Core Triazolopyrimidinone Formation

The pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one core is central to the structure. Synthesis typically begins with:

  • Nucleophilic cyclization : Reaction of 3-amino-1H-1,2,4-triazoles with carbonyl compounds (e.g., aldehydes or ketones) to form intermediate spiro compounds .

  • Condensation : Subsequent cyclization under reflux conditions, often facilitated by acid or base catalysis, to form the fused triazolopyrimidinone system .

Indole Moiety Incorporation

The 5-fluoroindole group is introduced via:

  • Alkylation : Reaction of indole derivatives with ethyl halides or similar reagents to form the ethyl-linked substituent.

  • Fluorination : Introduction of the fluorine atom at the indole’s 5-position, likely through electrophilic aromatic substitution or nucleophilic aromatic displacement.

Phenyl Substitution

The 2-phenyl group is typically added via:

  • Coupling reactions : Suzuki or Buchwald–Hartwig cross-couplings, though exact details are unspecified in the literature.

Triazolopyrimidinone Cyclization

A mechanistic example from related compounds involves:

  • Thione intermediates reacting with nitrilium imides to form spiro compounds via 1,3-addition .

  • Ring-opening and cyclization to yield the fused triazolopyrimidinone core .

Indole Functionalization

The indole moiety undergoes:

  • Electrophilic substitution : Fluorination at the 5-position, influenced by directing groups.

  • Alkylation : Formation of the ethyl bridge via nucleophilic attack on alkylating agents.

Substitution Patterns

The phenyl group’s position (2-substituted) suggests regioselective control during coupling reactions, potentially influenced by directing groups in the pyrido-triazolo core .

Reaction Type Key Reagents/Conditions Role in Synthesis
Nucleophilic cyclization3-amino-1,2,4-triazoles, aldehydes, acid/baseForms triazolopyrimidinone core
AlkylationEthyl halides, bases (e.g., K₂CO₃)Attaches indole via ethyl bridge
FluorinationElectrophilic fluorinating agentsIntroduces fluorine at indole’s 5-position
Coupling reactionsPalladium catalysts, aryl halidesAdds phenyl group at position 2

Structural Features and Reactivity

The compound’s heterocyclic system enables diverse chemical behavior:

  • Electron-deficient rings : The triazolopyrimidinone core facilitates nucleophilic attack, particularly at positions adjacent to electronegative atoms .

  • Indole’s reactivity : The fluorinated indole may participate in electrophilic substitution or act as a π-donor in metal-mediated reactions.

  • Phenyl substitution : The 2-phenyl group influences steric and electronic effects, modulating reaction outcomes .

Challenges and Considerations

  • Regioselectivity : Ensuring the phenyl group attaches at the 2-position requires precise control over reaction conditions .

  • Fluorination specificity : Achieving selective fluorination at the indole’s 5-position without over-fluorination is critical.

  • Cyclization efficiency : Avoiding unwanted side products (e.g., spiro intermediates) during core formation necessitates optimized reaction parameters .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The indole moiety, in particular, is known for its biological activity and is a common feature in many bioactive molecules.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Substituent Variations at Position 2

The phenyl group at position 2 distinguishes the target compound from analogs with electron-withdrawing or heteroaromatic substituents:

Compound Name Position 2 Substituent Molecular Weight Key Properties
Target Compound Phenyl 468.44 g/mol* Enhanced aromatic interactions
7-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-2-Methylpyrido[...] () Methyl ~380 g/mol* Reduced steric bulk, lower lipophilicity
7-(4-Nitrophenyl)Pyrido[...] () 4-Nitrophenyl 308.25 g/mol Electron-withdrawing, increased reactivity
7-[2-(Trifluoromethyl)Phenyl]Pyrido[...] () 2-Trifluoromethylphenyl ~350 g/mol* Enhanced hydrophobicity and stability

Notes:

  • The phenyl group in the target compound balances steric bulk and electronic neutrality, favoring receptor binding without introducing metabolic liabilities (e.g., nitro groups in may pose toxicity risks).
  • Methyl-substituted analogs () exhibit reduced molecular weight but lack π-π stacking capacity .

Substituent Variations at Position 7

The 5-fluoroindole-ethyl chain at position 7 is critical for biological activity:

Compound Name Position 7 Substituent Key Properties
Target Compound 2-(5-Fluoro-1H-Indol-3-yl)Ethyl Fluorine enhances lipophilicity and metabolic stability
7-(2-Furylmethyl)-2-(3-Pyridinyl)Pyrido[...] () 2-Furylmethyl Furyl group introduces polarity but reduces aromatic interactions
7-(1-Methyl-1H-Pyrrol-2-yl)-5-Thiophen-2-yl-1,5-Dihydro-[...] () 1-Methylpyrrole Pyrrole and thiophene enhance electron-richness

Notes:

  • The indole moiety in the target compound supports hydrogen bonding via its NH group, absent in furylmethyl () or pyrrole derivatives ().
  • Fluorination at the indole’s 5-position may reduce oxidative metabolism, improving pharmacokinetics .

Q & A

Basic Question: What are the critical steps in synthesizing 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how are intermediates validated?

Methodological Answer:
Synthesis involves multi-step heterocyclic assembly:

Indole Functionalization : The 5-fluoroindole core is alkylated at the 3-position using ethylene-linked electrophiles (e.g., bromoethylphenyl intermediates) under basic conditions (K₂CO₃/DMF, 60°C) .

Pyridotriazolopyrimidine Core Formation : Cyclocondensation of substituted pyrimidine precursors with triazole-forming agents (e.g., hydrazine derivatives) under microwave-assisted heating (150°C, 30 min) .

Cross-Coupling : Suzuki-Miyaura coupling introduces the phenyl group at the 2-position using Pd(PPh₃)₄ catalyst and aryl boronic acids .
Validation : Intermediates are confirmed via LC-MS (for molecular weight) and ¹H/¹³C NMR (for regioselectivity). Purity (>95%) is assessed via HPLC with C18 columns .

Advanced Question: How can reaction conditions be optimized for regioselective triazole ring formation in the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold?

Methodological Answer:
Regioselectivity is controlled via:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor N1-triazole formation, while toluene shifts selectivity to N2 .
  • Catalytic Additives : CuI (10 mol%) in DMF enhances cyclization rates and selectivity (yield >80%) .
  • Design of Experiments (DoE) : A 3-factor (temperature, solvent, catalyst loading) Box-Behnken model identifies optimal conditions (e.g., 140°C, DMF, 12 mol% CuI) .
    Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve positional isomers .

Basic Question: What spectroscopic techniques are essential for characterizing the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10.2 ppm, pyrimidine C=O at δ 165 ppm) .
  • IR Spectroscopy : Confirms carbonyl (1680–1700 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) stretches .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 497.1682 for C₂₆H₁₈F₂N₆O) .

Advanced Question: How can computational methods resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) are addressed via:

Molecular Dynamics (MD) Simulations : Evaluate binding stability of the indole-ethyl group in kinase active sites (e.g., RMSD <2 Å over 100 ns) .

Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of the 5-fluoro substituent to target affinity .

Meta-Analysis : Aggregates data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify assay-specific artifacts .

Basic Question: What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., CDK2, EGFR) at 1–10 µM compound concentration .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • Solubility/Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) and shake-flask solubility in PBS (pH 7.4) .

Advanced Question: How can late-stage functionalization strategies improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • C-H Activation : Direct fluorination at the pyrido[3,4-e] position using Selectfluor® (CH₃CN, 80°C) enhances metabolic stability .
  • Prodrug Design : Esterification of the 6(7H)-one carbonyl group (e.g., acetyloxymethyl esters) improves oral bioavailability .
  • Metabolite Identification : LC-MS/MS in hepatocyte incubations identifies vulnerable sites (e.g., indole ethyl oxidation) for deuteration .

Basic Question: How are stability and degradation pathways assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24 hours .
  • LC-MS/MS Analysis : Detects hydrolysis products (e.g., cleavage of the triazole-pyrimidine bond) .
  • Solid-State Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess hygroscopicity and melting point shifts .

Advanced Question: What strategies mitigate off-target binding in kinase inhibition studies?

Methodological Answer:

  • Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ (≥400 kinases) to identify off-target hits (e.g., FLT3, JAK2) .
  • Structure-Activity Relationship (SAR) Tuning : Introduce steric hindrance (e.g., methyl groups at pyrido C8) to disrupt non-specific π-π stacking .
  • Covalent Modification : Install acrylamide warheads at the indole ethyl position for irreversible binding to conserved cysteines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.